4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
Description
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H20IN3O4 and a molecular weight of 553.36 g/mol . This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a phenylacrylate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Properties
CAS No. |
767339-37-7 |
|---|---|
Molecular Formula |
C24H19IN2O4 |
Molecular Weight |
526.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H19IN2O4/c1-30-22-15-18(16-26-27-24(29)19-9-5-6-10-20(19)25)11-13-21(22)31-23(28)14-12-17-7-3-2-4-8-17/h2-16H,1H3,(H,27,29)/b14-12+,26-16+ |
InChI Key |
RLYGNMGDCGQTEK-DLVCOAMMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action for 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate involves its interaction with specific molecular targets. The iodobenzoyl group can facilitate binding to proteins or enzymes, potentially inhibiting their activity. The carbohydrazonoyl linkage may also play a role in the compound’s biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate include:
4-Bromo-2-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate: This compound has a bromine atom instead of a methoxy group, which can alter its reactivity and biological activity.
4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate:
The uniqueness of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
